
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, also known as MEOA, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. MEOA belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of oxidative stress-related diseases. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been found to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer and inflammatory diseases. Another area of research is the elucidation of the exact mechanism of action of this compound, which can provide insights into its therapeutic properties. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which can help optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide involves the reaction between 2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetic acid and 2-methoxyethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-9-19-10-7-13-14(17(19)21)5-4-6-15(13)23-12-16(20)18-8-11-22-2/h3-7,10H,1,8-9,11-12H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZYREFMYYFWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

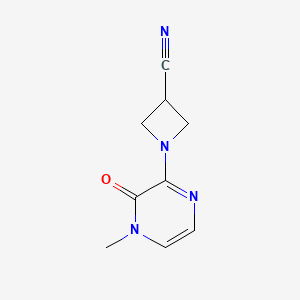

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)
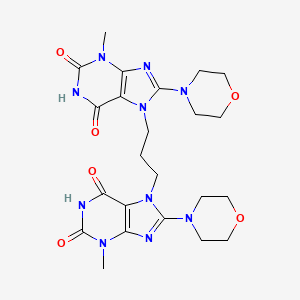
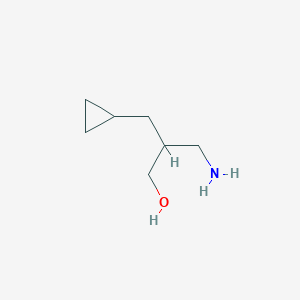
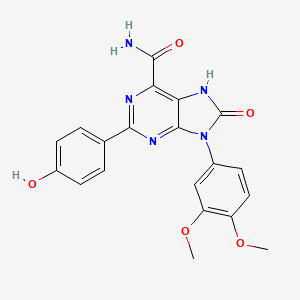

![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2544427.png)
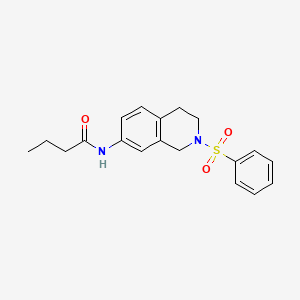
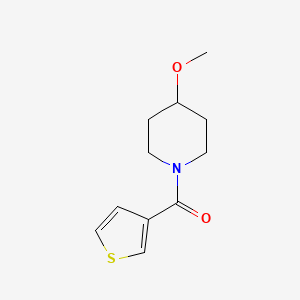
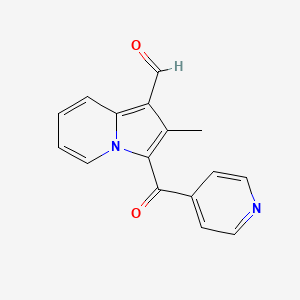
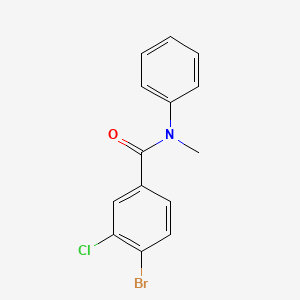
![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2544438.png)